H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH
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Overview
Description
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This process involves sequentially adding protected amino acids to a growing chain, which is attached to an insoluble resin. After the synthesis is complete, the peptide is cleaved from the resin, deprotected, and purified .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, depend on its amino acid sequence and the conditions under which it is stored and used. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry can be used to analyze these properties .Scientific Research Applications
Peptide Synthesis and Racemization Studies
Research has explored the synthesis of peptides like H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH and their separation using amino acid analyzers. One study focused on synthesizing various tripeptides, including those with structures resembling parts of H-DL-Ser-DL-xiIle-DL-xiIle-DL-Pro-DL-Ser-Gly-DL-Pro-DL-Leu-DL-Lys-OH. The research developed methods to determine the amounts of diastereomers in these peptides and examined racemization influences during peptide coupling (Izumiya, Muraoka, & Aoyagi, 1971).
properties
IUPAC Name |
6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O12/c1-7-24(5)33(49-35(56)26(44)21-53)40(61)50-34(25(6)8-2)41(62)52-18-12-15-31(52)39(60)48-29(22-54)36(57)45-20-32(55)51-17-11-14-30(51)38(59)47-28(19-23(3)4)37(58)46-27(42(63)64)13-9-10-16-43/h23-31,33-34,53-54H,7-22,43-44H2,1-6H3,(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,56)(H,50,61)(H,63,64) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJURUPAUNLCRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
911.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146157902 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.